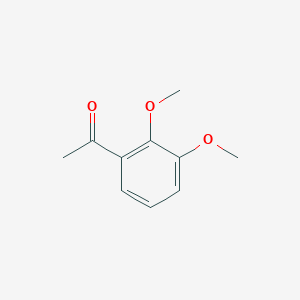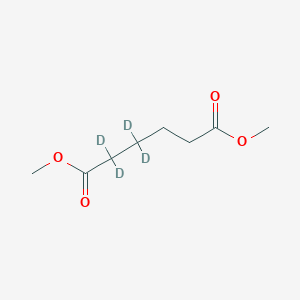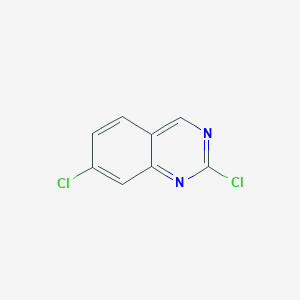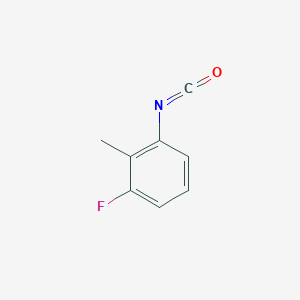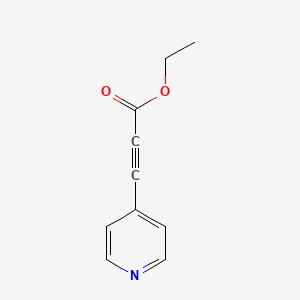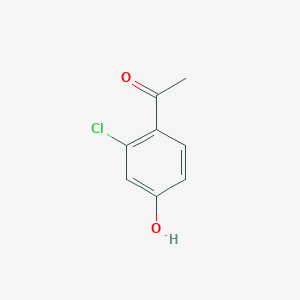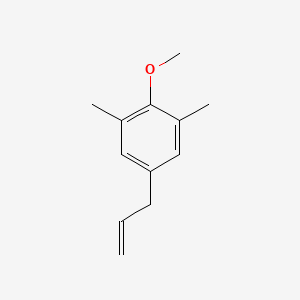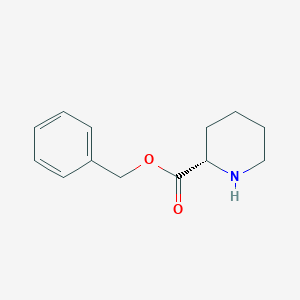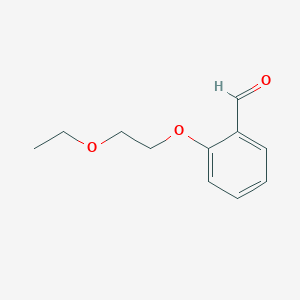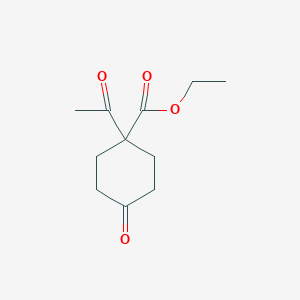
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
概览
描述
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H16O4 . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is also functionally related to a 4-oxocyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate consists of a cyclohexane ring with an acetyl group (CH3CO-) and a carboxylate group (COO-) attached to it . The molecular weight of this compound is 212.24 g/mol.Physical And Chemical Properties Analysis
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a colorless to yellow sticky oil to semi-solid substance . It has a molecular weight of 212.25 . It is stored in a sealed container at room temperature .科研应用
Oxidation and Derivative Formation
- Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate, a compound related to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, undergoes oxidation by dimethyl sulphoxide to form various derivatives like 2,3-dione and bromocyclohexenone. This oxidation process and the products formed are of interest in chemical research for their potential applications (Sato et al., 1977).
Synthetic Processes for Novel Compounds
- Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, which shares structural similarities with Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, is used in the synthesis of novel compounds like chromafenozide, a pesticide. This showcases its role as a precursor in synthesizing complex molecules with practical applications in industries such as agriculture (Yao Shan, 2011).
Role in Synthesis of Chalcone Derivatives
- Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a derivative of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, is significant in the synthesis of chalcone derivatives. These molecules are important for their ability to act as activated unsaturated systems in conjugated addition reactions, which have a variety of biological activities (Kaur et al., 2012).
Catalysis and Reaction Mechanisms
- Compounds like 2-acetoxycyclohexene-1-carboxylate ion, structurally related to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, are studied for their rapid hydrolysis to 2-hydroxy-compounds and subsequent slow ketonisation. This reaction mechanism involving intramolecular nucleophilic catalysis highlights its significance in understanding complex chemical reactions (Kirby & Meyer, 1972).
Enantioselective Synthesis
- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, closely related to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, is used in the enantioselective synthesisof potent attractants for insects like the Mediterranean fruit fly. This highlights its application in developing eco-friendly pest control strategies (Raw & Jang, 2000).
Exploration in Organic Synthesis
- Derivatives of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate have been utilized in various organic syntheses, such as the creation of complex cyclohexene structures. These syntheses explore the compound's reactivity and potential as a building block in the synthesis of biologically significant molecules (Cong & Yao, 2006).
Molecular Structure Studies
- Studies on molecular structures, like the crystal and molecular structure of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, contribute to a deeper understanding of stereochemistry and molecular interactions. These findings are crucial in the field of drug design and materials science (Kaur et al., 2012).
Ligand in Catalysis
- Ethyl 2-oxocyclohexanecarboxylate, a variant of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, has been employed as an efficient and versatile ligand in copper-catalyzed coupling reactions. This showcases its role in facilitating various chemical transformations, enhancing the synthesis of diverse organic compounds (Lv & Bao, 2007).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
性质
IUPAC Name |
ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZTWMDYDHENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

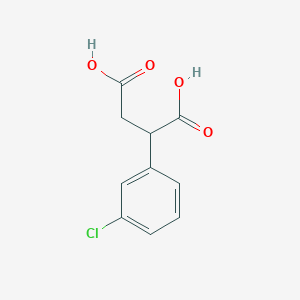
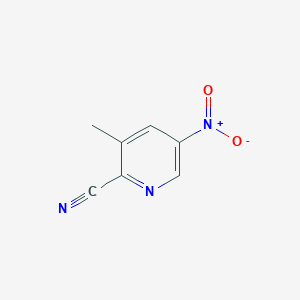
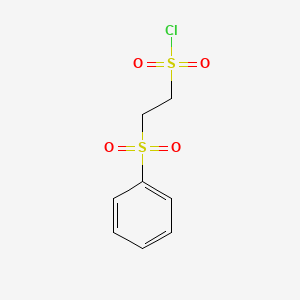
![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
